3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide
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Overview
Description
3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide is a complex organic compound that features a combination of bromophenyl and dichloroindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes formylation to produce 2-bromophenylformamide.
Synthesis of the Dichloroindole Intermediate: 5,7-dichloroindole-2,3-dione is synthesized through a series of chlorination and cyclization reactions.
Coupling Reaction: The bromophenylformamide and dichloroindole intermediates are coupled under specific conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving bromophenyl and indole derivatives.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl and dichloroindole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide
- 3-[(2-fluorophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide
- 3-[(2-iodophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide
Uniqueness
The presence of the bromine atom in 3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide distinguishes it from its analogs. Bromine’s unique electronic and steric properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C19H14BrCl2N3O3 |
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Molecular Weight |
483.1 g/mol |
IUPAC Name |
2-bromo-N-[3-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)methylideneamino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C19H14BrCl2N3O3/c20-14-4-2-1-3-11(14)18(27)23-6-5-16(26)24-9-13-12-7-10(21)8-15(22)17(12)25-19(13)28/h1-4,7-9,25,28H,5-6H2,(H,23,27) |
InChI Key |
AIAXNCGAMPSUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)N=CC2=C(NC3=C2C=C(C=C3Cl)Cl)O)Br |
Origin of Product |
United States |
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